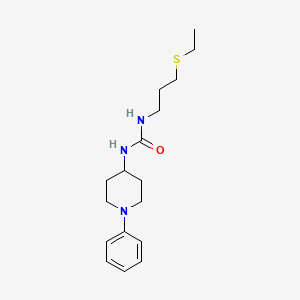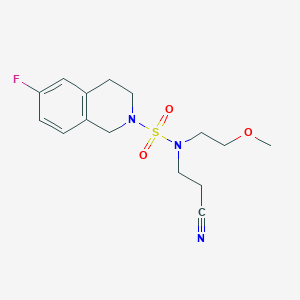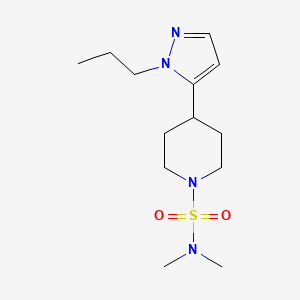![molecular formula C15H16N4S B6626452 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile in laboratory experiments include its potential as a drug candidate, its ability to inhibit various enzymes and signaling pathways, and its diverse range of biochemical and physiological effects. However, the limitations of using this compound include its limited availability and high cost, as well as the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for the investigation of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the compound's potential as a drug candidate for the treatment of cancer, inflammation, and microbial infections.
3. Development of more efficient and cost-effective synthesis methods for the compound.
4. Investigation of the compound's potential as an antioxidant agent for the treatment of oxidative stress-related diseases.
5. Investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
6. Investigation of the compound's potential as a cardiovascular protective agent for the treatment of cardiovascular diseases.
Conclusion:
6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile is a promising compound with potential applications in drug development. Its diverse range of biochemical and physiological effects makes it a candidate for further investigation in various fields of scientific research. However, further studies are needed to fully understand the compound's mechanism of action and to investigate its potential as a drug candidate.
合成法
The synthesis of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile involves the reaction of 2-mercaptoethylamine with 2-bromoethylbenzene, followed by the reaction of the resulting product with 3-cyanopyridazine. The reaction yields the desired compound, which can be purified using standard laboratory techniques.
科学的研究の応用
The potential applications of 6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile in scientific research are vast. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
特性
IUPAC Name |
6-[2-[benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-19(12-13-5-3-2-4-6-13)9-10-20-15-8-7-14(11-16)17-18-15/h2-8H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJSQFKUQHKXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC1=NN=C(C=C1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6626370.png)

![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)



![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)

![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)